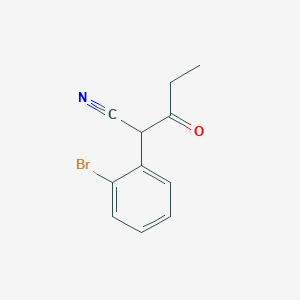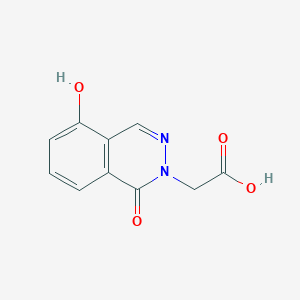
(3-Cyano-4-methoxyphenyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyano-4-methoxyphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C9H8ClNO3S. It is a derivative of methanesulfonyl chloride, featuring a cyano group and a methoxy group attached to a phenyl ring. This compound is primarily used in organic synthesis and research applications due to its reactivity and functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-4-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of 3-cyano-4-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyano-4-methoxyphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base like pyridine.
Hydrolysis: Water or aqueous base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Amines: Formed from the reduction of the cyano group.
Wissenschaftliche Forschungsanwendungen
(3-Cyano-4-methoxyphenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing the sulfonyl group into organic molecules.
Pharmaceutical Research: For the synthesis of potential drug candidates, particularly those involving sulfonamide or sulfonate functionalities.
Material Science: In the development of new materials with specific chemical properties.
Biological Studies: As a tool for modifying biomolecules and studying their interactions.
Wirkmechanismus
The mechanism of action of (3-Cyano-4-methoxyphenyl)methanesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various functional groups. This reactivity is utilized in organic synthesis to introduce sulfonyl groups into target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl Chloride: Lacks the cyano and methoxy groups, making it less versatile in certain synthetic applications.
(4-Cyanophenyl)methanesulfonyl Chloride: Similar structure but lacks the methoxy group, which can affect its reactivity and applications.
(3-Methoxyphenyl)methanesulfonyl Chloride: Lacks the cyano group, which can influence its chemical behavior and utility.
Uniqueness
(3-Cyano-4-methoxyphenyl)methanesulfonyl chloride is unique due to the presence of both the cyano and methoxy groups on the phenyl ring
Eigenschaften
Molekularformel |
C9H8ClNO3S |
|---|---|
Molekulargewicht |
245.68 g/mol |
IUPAC-Name |
(3-cyano-4-methoxyphenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C9H8ClNO3S/c1-14-9-3-2-7(4-8(9)5-11)6-15(10,12)13/h2-4H,6H2,1H3 |
InChI-Schlüssel |
MXVHIOPBVARYPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202979.png)





![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)



